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Compound of Interest

Compound Name: Methyl 2-amino-4-bromobenzoate

Cat. No.: B148704

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of Methyl 2-amino-4-bromobenzoate, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. This document details the expected data from Proton
Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:33C NMR),
Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed
experimental protocols are provided to ensure accurate and reproducible results.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of Methyl 2-amino-4-bromobenzoate. It is important to note that while specific experimental
data for this exact compound is not widely published, the presented data is a well-informed
prediction based on the analysis of structurally similar compounds, including isomers and

analogues.

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 2-amino-4-bromobenzoate
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] . Predicted Chemical o Coupling Constant
Signal Assignment ) Multiplicity
Shift (6, ppm) (J, H2)
-OCHs 3.8-3.9 Singlet (s) N/A
-NH:z 45-55 Broad Singlet (br s) N/A
H-5 6.6 - 6.8 Doublet (d) ~8.0-9.0
Doublet of Doublets
H-3 6.9-7.1 ~8.0-9.0,~2.0
(dd)
H-6 76-7.8 Doublet (d) ~2.0

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted 3C NMR Spectroscopic Data for Methyl 2-amino-4-bromobenzoate

Carbon Assignment Predicted Chemical Shift (6, ppm)
-OCHs 51 -53

C-4 (C-Br) 110 - 112

C-6 115-117

C-2 (C-NH2) 118 - 120

C-5 130 - 132

C-3 133-135

C-1 148 - 150

C=0 167 - 169

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data and Functional Group Analysis for Methyl 2-amino-4-
bromobenzoate

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b148704?utm_src=pdf-body
https://www.benchchem.com/product/b148704?utm_src=pdf-body
https://www.benchchem.com/product/b148704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Vibration Type

Functional Group

N-H Stretch (asymmetric and

3400 - 3200 symmetric) Primary Amine (-NH2)
3100 - 3000 C-H Stretch Aromatic Ring

2990 - 2850 C-H Stretch Methyl Group (-OCH?3)
1730- 1715 C=0 Stretch Aromatic Ester

1620 - 1580 C=C Stretch Aromatic Ring

1620 - 1550 N-H Bend Primary Amine (-NHz)
1310 - 1250 Asymmetric C-O-C Stretch Ester

1150 - 1000 Symmetric C-O-C Stretch Ester

850 - 750 C-H Out-of-Plane Bend Substituted Benzene
700 - 500 C-Br Stretch Aryl Halide

Sample Preparation: KBr Pellet.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Methyl 2-amino-4-

bromobenzoate
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miz Proposed Fragment lon Notes

Molecular ion peak, showing

characteristic isotopic pattern

229/231 [M]* _ _
for bromine (*°Br and 81Br in
~1:1 ratio).

200/202 [M - OCHs]* Loss of the methoxy radical.
Loss of the carbomethoxy

172/174 [M - COOCHs]*
group.

151 [M - Br]* Loss of the bromine radical.
Further fragmentation of the [M

120 [C7HeNO]* )

- Br]* ion.
Fragmentation of the aromatic

92 [CeHeN]*

ring.

lonization Method: Electron lonization (EI).

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous sample preparation and
instrument operation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Accurately weigh 10-20 mg of Methyl 2-amino-4-bromobenzoate.

[¢]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

o

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

[e]

Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Parameters (*H NMR):
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[e]

Spectrometer: 400 MHz or higher.

o

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

[¢]

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

[¢]

In an agate mortar, grind 1-2 mg of Methyl 2-amino-4-bromobenzoate into a fine powder.

o

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the
sample.

[¢]

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to
form a transparent or translucent pellet.

¢ |Instrument Parameters:

o Spectrometer: A standard FT-IR spectrometer.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b148704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Scan Range: 4000-400 cm~2.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

(¢]

Resolution: 4 cm~1.

[¢]

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

[¢]

sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:
o Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

 Instrument Parameters (Electron lonization - EI):

o lonization Energy: 70 eV. This standard energy allows for reproducible fragmentation
patterns and comparison with spectral libraries.

o lon Source Temperature: 200-250 °C.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

o Scan Range: m/z 40-300 to ensure detection of the molecular ion and significant
fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Methyl 2-amino-4-bromobenzoate.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-4-
bromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148704#methyl-2-amino-4-bromobenzoate-
spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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